molecular formula C6H9F3O2 B1453728 4-(Trifluoromethyl)oxan-4-ol CAS No. 1251358-35-6

4-(Trifluoromethyl)oxan-4-ol

Cat. No.: B1453728
CAS No.: 1251358-35-6
M. Wt: 170.13 g/mol
InChI Key: MLILQWLEIJLQNC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)oxan-4-ol is a cyclic ether compound. It has a molecular formula of C6H9F3O2 , and an average mass of 170.130 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with an oxygen atom, a trifluoromethyl group (-CF3), and a hydroxyl group (-OH) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 170.13 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Properties

4-(Trifluoromethyl)oxan-4-ol is a compound utilized in various chemical synthesis processes. For instance, it plays a role in the synthesis of phthalocyanines, which are significant in spectroelectrochemical applications. The study by Aktaş Kamiloğlu et al. (2018) focuses on synthesizing new compounds involving this compound derivatives and investigates their electrochemical and spectroelectrochemical properties. These compounds are potentially applicable in electrochemical technologies due to their unique electron-transfer characteristics (Aktaş Kamiloğlu et al., 2018).

Catalytic Activity in Oxidation Reactions

The compound plays a role in the oxidation of organic pollutants. Zhou et al. (2019) explored the use of MnO2 with different crystalline structures in the activation of peroxymonosulfate, noting that this process is effective in degrading pollutants like 4-nitrophenol in water. The study highlighted that this compound derivatives could be involved in these reactions, demonstrating their relevance in environmental applications (Zhou et al., 2019).

Polymer Research

In the field of polymer research, derivatives of this compound have been studied for their optical properties. Hajduk et al. (2010) compared the optical properties of different polymers containing CF3 groups, which are structurally related to this compound. These polymers have potential applications in optoelectronic devices, highlighting the compound's importance in materials science (Hajduk et al., 2010).

Electrochemical Applications

The compound is also significant in the realm of electrochemical applications. Eberson et al. (1995) found that this compound-related solvents are superior for generating radical cations, which are essential in various electrochemical processes. This study underscores the compound's utility in creating stable radical cations, enhancing the scope of electrochemical research (Eberson et al., 1995).

Synthesis of Heterocyclic Compounds

In the synthesis of heterocyclic compounds, this compound derivatives are important. The study by Burger et al. (1990) on the synthesis and reactivity of 5-azido-4-trifluoromethyl-1,3-azoles demonstrates the compound's utility in creating novel classes of heterocyclic compounds, which have a range of applications in organic chemistry (Burger et al., 1990).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethyl)oxan-4-ol indicates that it is for research and development use only, and not for medicinal, household, or other use . Specific hazards arising from the chemical are not available in the search results .

Properties

IUPAC Name

4-(trifluoromethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILQWLEIJLQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251358-35-6
Record name 4-(trifluoromethyl)oxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (110 mL) was added to a round bottom flask and placed under N2. trimethyl(trifluoromethyl)silane (4.13 mL, 28.0 mmol) was then added and stirred under N2 and then cooled to 0° C. Dihydro-2H-pyran-4(3H)-one (1.845 mL, 19.98 mmol) was then added via syringe and stirred for 5 minutes at 0° C. to ensure complete mixing. TBAF (0.200 mL, 0.200 mmol) was added dropwise slowly via syringe. The reaction was then allowed to warm up to RT for 30 min. The reaction was then cooled back down to 0° C. and added 1M HCl (50 mL) and then stirred at RT for overnight. The reaction was diluted with EtOAc and separated with brine. The organic layer was dried over MgSO4, filtered and evaporated to give the crude material which was crystallized from hexane to give the product 4-(trifluoromethyl)tetrahydro-2H-pyran-4-ol (1.45 g, 8.52 mmol, 42.7% yield) as white crystals. 1H NMR (400 MHz, CHLOROFORM-d) d 3.96-3.84 (m, 2H), 3.76 (td, J=12.1, 2.1 Hz, 2H), 2.08-1.90 (m, 3H), 1.65-1.48 (m, 2H).
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Quantity
1.845 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.2 mL
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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